molecular formula C14H17NO2 B1610188 (1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate CAS No. 745784-13-8

(1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate

Cat. No.: B1610188
CAS No.: 745784-13-8
M. Wt: 231.29 g/mol
InChI Key: HWVZRVVQFLEXHN-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate is a chiral compound with the molecular formula C14H17NO2. It is a derivative of cyclohexane, featuring a benzyloxy group and an isocyanate functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. These methods often utilize advanced techniques such as microreactor technology to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

(1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in the development of bioactive compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate involves the reactivity of the isocyanate group. This functional group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate is unique due to its specific chiral configuration and the presence of both a benzyloxy group and an isocyanate group. This combination of features makes it a valuable intermediate in the synthesis of chiral compounds and bioactive molecules .

Properties

IUPAC Name

[(1R,2R)-2-isocyanatocyclohexyl]oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-11-15-13-8-4-5-9-14(13)17-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-10H2/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVZRVVQFLEXHN-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N=C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N=C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474514
Record name ST50408270
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745784-13-8
Record name ST50408270
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate
Reactant of Route 2
Reactant of Route 2
(1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate
Reactant of Route 3
Reactant of Route 3
(1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate
Reactant of Route 4
Reactant of Route 4
(1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate
Reactant of Route 5
Reactant of Route 5
(1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate
Reactant of Route 6
(1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.